4-Dimethylaminobenzylamine

Chemiluminescence Analytical Chemistry HPLC Derivatization

4-Dimethylaminobenzylamine (4-DMAB; CAS 19293-58-4), also named 4-(aminomethyl)-N,N-dimethylaniline, is a para-substituted benzylamine derivative containing a primary amine and an electron-donating dimethylamino group. This bifunctional structure confers distinct nucleophilicity and electronic properties that are exploited in analytical derivatization, polymer science, and medicinal chemistry.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 19293-58-4
Cat. No. B093267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminobenzylamine
CAS19293-58-4
Synonyms4-(N,N-dimethylamino)benzylamine
4-dimethylaminobenzylamine
4-dimethylaminobenzylamine dihydrochloride
4-dimethylaminobenzylamine monohydrochloride
p-dimethylaminobenzylamine
para-dimethylaminobenzylamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CN
InChIInChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
InChIKeyPDJZOFLRRJQYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylaminobenzylamine (CAS 19293-58-4): Technical Baseline and Procurement Context


4-Dimethylaminobenzylamine (4-DMAB; CAS 19293-58-4), also named 4-(aminomethyl)-N,N-dimethylaniline, is a para-substituted benzylamine derivative containing a primary amine and an electron-donating dimethylamino group [1]. This bifunctional structure confers distinct nucleophilicity and electronic properties that are exploited in analytical derivatization, polymer science, and medicinal chemistry . Its applications are highly context-dependent: while it is a building block for antihistamine and anticancer intermediates, its most rigorously validated differentiation lies in the analytical domain as a chemiluminescence derivatization reagent [2].

Why 4-Dimethylaminobenzylamine Cannot Be Readily Substituted by Generic Benzylamine Analogs


The para-dimethylamino substituent in 4-DMAB is not a trivial modification; it fundamentally alters electronic properties and, consequently, performance in key applications. In chemiluminescence (CL) derivatization, the electron-donating group significantly enhances the CL quantum yield of the resulting oxazole derivatives, a property not shared by unsubstituted benzylamine or many other aromatic methylamines [1]. Similarly, in polymer chemistry, the dimethylamino group impacts the thermal and solvent stability of resulting polymers compared to isomers or methacrylate analogs [2]. Substituting 4-DMAB with a simpler benzylamine or a different para-substituted analog (e.g., 4-methoxy or 4-chloro) without empirical validation risks assay failure due to reduced sensitivity or altered material properties, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Dimethylaminobenzylamine vs. Analogs


Superior Sensitivity in Chemiluminescence Derivatization of 5-Hydroxyindoles

4-DMAB demonstrates the highest sensitivity among eleven aromatic methylamines tested as pre-column derivatization reagents for 5-hydroxyindoles (including serotonin) using HPLC with peroxyoxalate chemiluminescence detection [1]. The method achieves detection limits in the femtogram range, which is a critical advantage for analyzing trace biological samples.

Chemiluminescence Analytical Chemistry HPLC Derivatization

Comparative Polymer Stability: Dimethylaminobenzyl Methacrylate Isomers

Polymers derived from specific isomers of dimethylaminobenzyl methacrylates exhibit distinct stability profiles. Homopolymers and copolymers of 3- and 4-dimethylaminobenzyl acrylates (isomers 3 and 4) demonstrate greater stability in polar solvents and upon heating compared to polymers of the corresponding methacrylates (isomers 1 and 2) [1].

Polymer Chemistry Material Science Thermal Stability

Electronic Property Differentiation: LogD and pKa vs. Analogs

The physicochemical properties of 4-DMAB differ significantly from its close analogs, influencing its behavior in biological systems and synthetic applications. For instance, the logD (distribution coefficient) at pH 7.4 for 4-DMAB is -0.96, while the pKa is predicted to be 9.70±0.10 [1]. In contrast, the ortho-isomer (2-dimethylaminobenzylamine) has a logD of 0.29 and a pKa of 9.01 [2], indicating that the position of the dimethylamino group drastically alters lipophilicity and basicity.

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Monoamine Oxidase B Substrate Kinetics

4-DMAB and its analogs serve as substrates for monoamine oxidase B (MAO-B), but with distinct kinetic parameters. A study on the oxidation of p-(N,N-dimethylamino)benzylamine analogs by MAO-B revealed that structural variations in the benzylamine ring significantly affect the rate of imine product formation [1]. While the abstract does not provide specific Km or kcat values, it establishes that the para-dimethylamino substitution pattern is specifically recognized by the enzyme, and even subtle structural changes can alter kinetic behavior.

Enzymology MAO-B Inhibition Substrate Specificity

Reactivity in Nucleophilic Substitution and Acylation

The presence of both a primary aliphatic amine (-CH2NH2) and a tertiary aromatic amine (-N(CH3)2) in 4-DMAB provides two distinct nucleophilic sites with different reactivities. The primary benzylamine moiety is highly reactive in nucleophilic substitution and acylation reactions, enabling facile attachment to electrophilic centers . In contrast, the dimethylamino group is less nucleophilic but can participate in other reactions, such as quaternization. This contrasts with analogs like 4-methoxybenzylamine or 4-chlorobenzylamine, where the para-substituent is either a weaker electron-donor (methoxy) or an electron-withdrawing group (chloro), which modulates the nucleophilicity of the benzylamine nitrogen.

Organic Synthesis Amine Reactivity Building Block

High-Density Ammonium Group Incorporation in Anion Exchange Membranes

Monomers derived from 4-DMAB, specifically dichloro-N,N-dimethylbenzylamine isomers, have been successfully employed to synthesize anion conductive aromatic copolymers for alkaline fuel cells [1]. These preaminated monomers allow for the preparation of copolymers with a well-defined chemical structure and high-density ammonium groups, achieving an ion exchange capacity (IEC) of 2.47 mequiv g⁻¹ and a hydroxide ion conductivity of 130 mS cm⁻¹ at 80°C [1]. While not a direct comparison with other monomers in the same study, this demonstrates the utility of the 4-DMAB scaffold for creating high-performance ion-conductive materials.

Fuel Cells Polymer Electrolytes Ion Conductivity

Optimal Procurement and Application Scenarios for 4-Dimethylaminobenzylamine


Ultra-Sensitive Quantification of 5-Hydroxyindoles in Biological Fluids

Use 4-DMAB as the pre-column derivatization reagent in an HPLC-CL workflow for quantifying serotonin, 5-HIAA, and related metabolites in platelet-poor plasma or serum. The method provides detection limits of 0.5–1.2 fmol per 100-μL injection, enabling analysis of trace-level neuroendocrine biomarkers with minimal sample volume [1]. This is particularly valuable for clinical research on carcinoid syndrome, depression, and migraine, where high sensitivity is non-negotiable.

Synthesis of Pharmacologically Active Cinnamamide-Dibenzylamine Hybrids

Employ 4-DMAB dihydrochloride as a key building block in multi-step syntheses of cinnamamide-dibenzylamine hybrids under investigation for Alzheimer's disease. The compound's bifunctional reactivity allows for sequential derivatization: the primary amine can be acylated to introduce cinnamamide motifs, while the tertiary amine can be alkylated to modulate pharmacokinetic properties . Its high water solubility in the dihydrochloride form (50 mg/mL) facilitates aqueous reaction conditions [2].

Development of High-Performance Anion Exchange Membranes for Alkaline Fuel Cells

Utilize 4-DMAB as a precursor for synthesizing preaminated monomers (e.g., dichloro-N,N-dimethylbenzylamine) for the controlled preparation of anion conductive aromatic copolymers. This synthetic strategy yields membranes with high ion exchange capacity (up to 2.47 mequiv g⁻¹) and hydroxide conductivity (130 mS cm⁻¹ at 80°C), critical for efficient alkaline fuel cell operation [3]. The well-defined polymer structure derived from this approach minimizes unwanted side reactions associated with post-polymerization functionalization.

MAO-B Substrate for Enzymology and Inhibitor Screening

Use 4-DMAB as a validated substrate for monoamine oxidase B (MAO-B) in kinetic assays and inhibitor screening campaigns. The compound undergoes MAO-B-catalyzed oxidation to form a spectroscopically detectable imine product (λmax 355 nm for the aldehyde intermediate), enabling continuous monitoring of enzyme activity [4]. This provides a convenient and sensitive assay platform for discovering novel MAO-B inhibitors, which are therapeutics for Parkinson's disease and depression.

Technical Documentation Hub

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